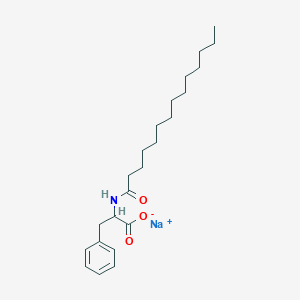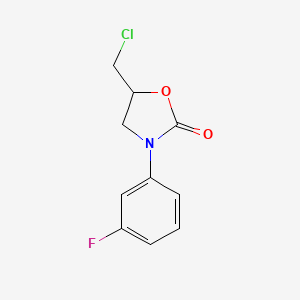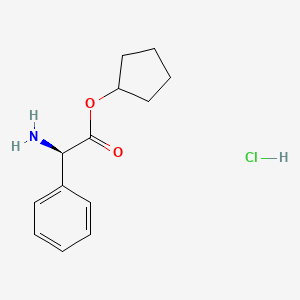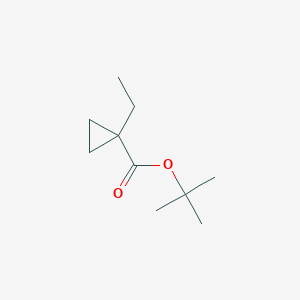![molecular formula C15H20N2O3 B12276193 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- CAS No. 1227267-15-3](/img/structure/B12276193.png)
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- is a complex organic compound featuring a bicyclic structure with nitrogen and carboxamide functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or rhodium (II) . The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve scalable cyclopropanation reactions with optimized catalyst loadings and reaction conditions to ensure high yields and purity. The use of flow chemistry techniques can also enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of protease inhibitors and kinase inhibitors
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane derivatives: Include compounds like bicifadine, centanafadine, and amitifadine, which are used as reuptake inhibitors and antidepressants.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
1227267-15-3 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(1R,5S)-N-[(2,3-dimethoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-19-12-5-3-4-9(14(12)20-2)6-17-15(18)13-10-7-16-8-11(10)13/h3-5,10-11,13,16H,6-8H2,1-2H3,(H,17,18)/t10-,11+,13? |
Clé InChI |
PMNCNHVXTWJIRF-QYJAPNMZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)CNC(=O)C2[C@H]3[C@@H]2CNC3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC(=O)C2C3C2CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)


![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12276128.png)


![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)

![(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B12276160.png)
![Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)




